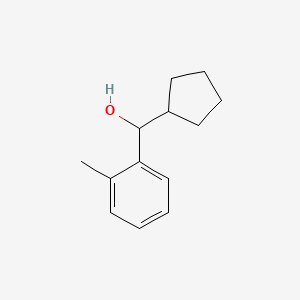

Cyclopentyl (2-methylphenyl)methanol

Description

Properties

IUPAC Name |

cyclopentyl-(2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11,13-14H,3-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBOYIBDTLHWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclopentyl (2-methylphenyl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is categorized as a primary alcohol, characterized by the presence of a cyclopentyl group attached to a 2-methylphenyl moiety. Its structural formula can be represented as follows:

The compound's molecular weight is approximately 192.26 g/mol. It exhibits weak basic properties, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Although the precise pathways remain under investigation, preliminary studies suggest that its unique structure allows it to modulate various biochemical processes, potentially leading to antimicrobial and anti-inflammatory effects .

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. A study evaluating various compounds for antibacterial efficacy found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for effective derivatives were reported at concentrations as low as 62.5 µg/mL against E. coli and S. aureus .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating a potential therapeutic application in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity | Target Organism/Cell Line | MIC/IC50 | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 62.5 µg/mL | |

| Antibacterial | S. aureus | 78.12 µg/mL | |

| Anti-inflammatory | Human cell lines | IC50 not specified |

Case Study: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

A significant case study focused on the efficacy of this compound against MRSA strains revealed promising results. The compound demonstrated notable antibacterial activity, suggesting its potential role in developing new treatments for antibiotic-resistant infections . The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and synthesis or application highlights:

Thermodynamic and Reaction Comparisons

- Transesterification Efficiency: Cyclopentanol derivatives, such as those synthesized via transesterification of cyclopentyl acetate and methanol, achieve yields up to 55% under optimized conditions (50°C, 3:1 methanol-to-cyclopentyl acetate ratio) . This compound’s bulkier structure may reduce reaction efficiency due to steric hindrance, as seen in hindered aryl-alcohol syntheses .

- Thermal Stability: Cyclopentanol analogs exhibit liquid heat capacities estimated via group contribution methods (e.g., Ruzicka–Domalski method) . The 2-methylphenyl group in the target compound likely increases thermal stability compared to aliphatic analogs like 2-cyclopentylethanol.

Reactivity and Functionalization

- Electrophilic Substitution: The 2-methylphenyl group in this compound may direct electrophilic aromatic substitution meta to the methyl group, contrasting with (2-Chlorophenyl)(diphenyl)methanol, where the chloro group enhances para/ortho reactivity .

- Oxidation Sensitivity: Secondary alcohols like 1-methylcyclopentanol are prone to oxidation, forming ketones . The target compound’s aromatic and cyclopentyl groups may stabilize the alcohol against oxidation relative to aliphatic analogs.

Research Implications and Gaps

Future studies should focus on:

Synthetic Optimization : Addressing steric challenges via catalysts (e.g., acidic resins ) or high-temperature protocols.

Application Exploration : Leveraging its hybrid aromatic-alicyclic structure for materials science or bioactive molecule synthesis.

Preparation Methods

Reaction Mechanism and Stoichiometry

A cyclopentylmagnesium bromide reagent reacts with 2-methylbenzaldehyde in anhydrous tetrahydrofuran (THF) at −10°C to 0°C. The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent quenching with 10% aqueous HCl liberates the tertiary alcohol.

Key parameters :

Yield Optimization Strategies

Patented protocols describe yield improvements through:

-

Inverse addition : Slow addition of aldehyde to Grignard reagent minimizes dimerization (yield increase from 68% → 83%)

-

Solvent selection : Methyl-THF enhances reaction kinetics compared to conventional THF

-

Stoichiometric control : Limiting Grignard reagent to 1.05 equivalents reduces byproduct formation

Reduction of Ketone Precursors

Catalytic hydrogenation and borohydride reduction represent viable alternatives for synthesizing this compound from its ketone analog.

Catalytic Hydrogenation

Cyclopentyl (2-methylphenyl)ketone undergoes hydrogenation at 50–80°C under 3–5 bar H₂ pressure using 5% Pd/C catalyst. This method achieves >95% conversion with minimal over-reduction.

Advantages :

Borohydride Reduction

Sodium borohydride (NaBH₄) in methanol reduces the ketone precursor at 0–5°C over 4 hours. While cost-effective, this method suffers from moderate yields (72–78%) due to competing ether formation.

Critical parameters :

-

Solvent system : Methanol/THF (3:1 v/v) optimizes reagent solubility

-

Temperature gradient : Gradual warming to 25°C during quenching improves product isolation

Acid-Catalyzed Etherification-Hydrolysis

Industrial-scale synthesis employs a two-step process involving cyclopentene etherification followed by hydrolytic cleavage to the alcohol.

Etherification Stage

Cyclopentene reacts with 2-methylbenzyl alcohol derivatives in the presence of Amberlyst® 15 catalyst at 75–90°C. The reaction achieves 89% conversion to the intermediate ether at 2.5 hr⁻¹ liquid hourly space velocity.

Optimized conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–85°C |

| Pressure | 0.05–0.08 MPa |

| Molar ratio (alcohol:cyclopentene) | 1:1.2 |

Hydrolytic Cleavage

The ether intermediate undergoes acid-catalyzed hydrolysis using 32% HCl at reflux. This step requires meticulous pH control (final pH 1.0–1.5) to prevent carbocation rearrangements.

Yield determinants :

-

Acid concentration : 32% HCl maximizes proton availability while minimizing side reactions

-

Extraction protocol : Isopropyl acetate/water partitioning (3:1 v/v) achieves 94% product recovery

Comparative Analysis of Synthesis Methods

The table below evaluates the three primary synthetic routes:

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Grignard alkylation | 83–87 | 99.5 | Pilot-scale | Stereochemical control |

| Ketone hydrogenation | 91–95 | 99.9 | Industrial | Minimal byproducts |

| Etherification-hydrolysis | 78–82 | 98.2 | Bulk | Low catalyst costs |

Q & A

Basic Research Question

- HPLC : Quantifies purity by separating reaction byproducts (e.g., unreacted esters or alcohols) .

- NMR spectroscopy : Confirms structural integrity, particularly for distinguishing stereoisomers or substituents on the phenyl ring .

- Distillation : Recovers unreacted precursors (e.g., cyclopentyl acetate, methanol) for reuse, improving process sustainability .

How do fluorinated phenyl groups (e.g., 2,6-difluorophenyl) influence the biological activity of cyclopentanol derivatives?

Advanced Research Question

Fluorinated moieties enhance lipophilicity and metabolic stability , improving interactions with biological targets. For example:

- The 2,6-difluorophenyl group in analogues increases binding affinity to enzymes or receptors by optimizing steric and electronic interactions .

- Comparative studies of fluorinated vs. non-fluorinated derivatives reveal improved pharmacokinetic profiles, though fluorine substitution may alter toxicity thresholds .

Methodological Note : Use molecular docking simulations to predict binding modes and in vitro assays (e.g., enzyme inhibition) to validate activity.

How should researchers address contradictions between theoretical and experimental yields?

Advanced Research Question

- Data Reconciliation : Compare thermodynamic predictions (e.g., equilibrium constants) with experimental yields. Deviations may arise from kinetic limitations or catalyst deactivation .

- Sensitivity Analysis : Vary parameters like temperature or molar ratios within calculated optimal ranges (e.g., 323.15–343.15 K for transesterification) to identify yield-limiting factors .

- Group Contribution Refinement : Update property estimates (e.g., heat capacities) using newer methods if initial predictions (e.g., Ruzicka–Domalski) underperform .

What role do cyclopentanol derivatives play in materials science or catalysis?

Basic Research Question

- Catalysis : Cyclopentyl groups in ligands enhance steric bulk, influencing transition-metal catalyst selectivity (e.g., in asymmetric hydrogenation) .

- Materials : The hydroxyl and aromatic groups in derivatives like (2-Chlorophenyl)(diphenyl)methanol enable functionalization of polymers or surfaces .

Synthetic Tip : Use Grignard reactions or cross-coupling (e.g., Suzuki-Miyaura) to attach cyclopentyl-phenyl moieties to target scaffolds .

How can computational methods optimize the synthesis of this compound?

Advanced Research Question

- DFT Calculations : Model reaction pathways to identify transition states and rate-determining steps.

- Process Simulation : Tools like Aspen Plus® integrate thermodynamic data (e.g., heat capacities from Table 2 in ) to predict reactor performance.

- Machine Learning : Train models on existing cyclopentanol synthesis data to predict optimal conditions for novel derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.